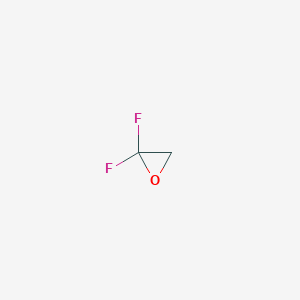
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate is a complex organic compound with the following chemical structure:
C30H49NO7
This compound belongs to the class of piperidine derivatives and contains both ester and carboxylate functional groups. Its systematic name is (1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic acid tert-butyl ester .
Métodos De Preparación
The synthetic routes for 1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate involve multi-step processes. While specific methods may vary, here are the general steps:
-
Construction of the Piperidine Ring: : The piperidine ring can be synthesized using cyclization reactions. For example, a suitable precursor could undergo intramolecular cyclization to form the piperidine core.
-
Functional Group Installations: : The tert-butyl ester and fluoropiperidine functionalities are introduced through appropriate reactions. Protecting groups may be used to control regioselectivity during these steps.
-
Stereochemistry Control: : The stereochemistry at the 3-position (3S) is crucial. Chiral reagents or asymmetric synthesis methods are employed to achieve the desired stereochemistry.
-
Final Esterification: : The tert-butyl ester group is introduced using standard esterification conditions.
Análisis De Reacciones Químicas
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.
Substitution Reactions: The fluorine atom can participate in substitution reactions, such as nucleophilic fluorination or displacement reactions.
Common reagents and conditions depend on the specific transformation. Major products include the corresponding carboxylic acid, alcohol, or substituted derivatives.
Aplicaciones Científicas De Investigación
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets, such as receptors or enzymes.
Industry: The compound could find use in fine chemicals synthesis or materials science.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could compare this compound with related piperidine derivatives, highlighting its distinct features.
Propiedades
Fórmula molecular |
C12H20FNO4 |
|---|---|
Peso molecular |
261.29 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8?,9-/m1/s1 |
Clave InChI |
YUFJCQYJBJXLJH-YGPZHTELSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
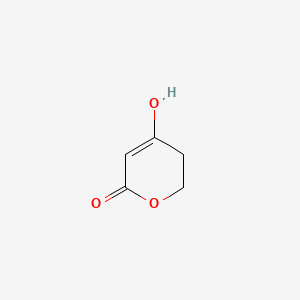
![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)
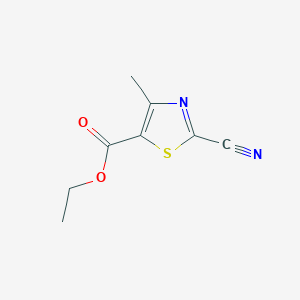
![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
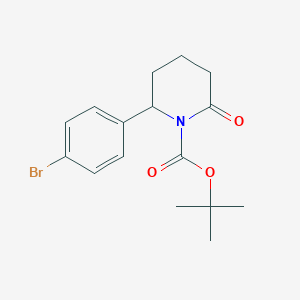
![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)
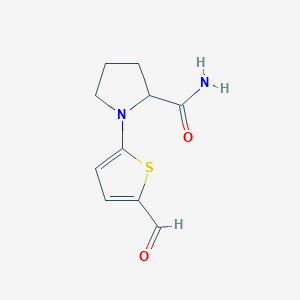
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12103314.png)
